Methyl 6-(ethylamino)-2-fluoronicotinate Methyl 6-(ethylamino)-2-fluoronicotinate
Brand Name: Vulcanchem
CAS No.: 210697-18-0
VCID: VC4625507
InChI: InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12)
SMILES: CCNC1=NC(=C(C=C1)C(=O)OC)F
Molecular Formula: C9H11FN2O2
Molecular Weight: 198.197

Methyl 6-(ethylamino)-2-fluoronicotinate

CAS No.: 210697-18-0

Cat. No.: VC4625507

Molecular Formula: C9H11FN2O2

Molecular Weight: 198.197

* For research use only. Not for human or veterinary use.

Methyl 6-(ethylamino)-2-fluoronicotinate - 210697-18-0

Specification

CAS No. 210697-18-0
Molecular Formula C9H11FN2O2
Molecular Weight 198.197
IUPAC Name methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate
Standard InChI InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12)
Standard InChI Key XJWHKQKZLJSJJC-UHFFFAOYSA-N
SMILES CCNC1=NC(=C(C=C1)C(=O)OC)F

Introduction

Chemical Structure and Properties

Molecular Architecture

Methyl 6-(ethylamino)-2-fluoronicotinate features a pyridine core with three substituents: a fluorine atom at position 2, an ethylamino group at position 6, and a methyl ester at position 3. The planar pyridine ring facilitates electronic interactions, while the fluorine atom enhances metabolic stability and binding affinity in target proteins . Key identifiers include:

  • SMILES: CCNC1=NC(=C(C=C1)C(=O)OC)F

  • InChIKey: XJWHKQKZLJSJJC-UHFFFAOYSA-N .

Physicochemical Properties

PropertyValueSource
Molecular Weight198.19 g/mol
Density1.1–1.2 g/cm³ (estimated)
Boiling Point~228–231 °C
LogP (Partition Coefficient)1.5–2.0

The compound’s solubility in polar solvents like methanol and acetonitrile is attributed to its ester and amino groups, while the fluorine atom contributes to lipophilicity .

Synthesis and Optimization

Synthetic Routes

Methyl 6-(ethylamino)-2-fluoronicotinate is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 6-chloro-2-fluoronicotinic acid with ethylamine in tetrahydrofuran (THF) at elevated temperatures (60–80°C), followed by esterification with methanol . Recent advancements employ trimethylammonium precursors for radiofluorination, enabling the production of ¹⁸F-labeled analogs for positron emission tomography (PET) imaging .

Applications in Pharmaceutical Research

Role in Drug Discovery

This compound is a precursor in synthesizing epidermal growth factor receptor (EGFR) inhibitors. For example, radical bromination of its methyl group enables subsequent coupling with phthalimide derivatives, yielding potent EGFR antagonists (IC₅₀ = 340 nM) . It also contributes to avacopan, a drug for anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis, by forming key amide bonds in the molecule’s core .

Radiopharmaceuticals

¹⁸F-labeled derivatives of methyl 6-(ethylamino)-2-fluoronicotinate are used in PET imaging. Prosthetic groups like 7-[¹⁸F]fluoro-8-azaisatoic anhydrides conjugate with targeting peptides (e.g., PSMA ligands) to visualize tumors in vivo. These conjugates exhibit excellent stability in rat models, with radiochemical yields of 28–42% .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s fluoropyridine scaffold inhibits histone deacetylases (HDACs), modulating gene expression in cancer cells. Molecular dynamics simulations reveal strong binding to HDAC active sites (RMSD < 2.0 Å), with the ethylamino group forming hydrogen bonds to catalytic zinc ions .

Antiproliferative Effects

In in vitro assays, derivatives of methyl 6-(ethylamino)-2-fluoronicotinate induce apoptosis in neoplastic cells (IC₅₀ = 5–20 µM) by upregulating pro-apoptotic proteins like Bax and caspase-3 .

ParameterValue
GHS Signal WordDanger
Hazard StatementsH301 (Toxic if swallowed)
H311 (Toxic in contact with skin)
H331 (Toxic if inhaled)
Precautionary MeasuresP261, P264, P271, P280

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